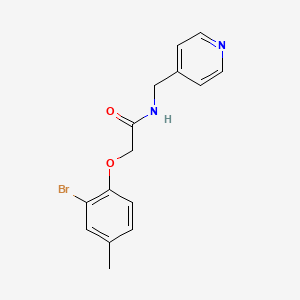![molecular formula C16H22N6OS2 B5644523 5-[(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5644523.png)
5-[(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazol compounds involves cyclization reactions, condensation, and occasionally, the use of catalysts like manganese(II) nitrate or acetate to promote the formation of the thiadiazole ring from thiosemicarbazide or thiohydrazide precursors. A study by Dani et al. (2013) discusses the synthesis of related thiadiazol compounds, including the use of single-crystal X-ray data and DFT (Density Functional Theory) studies for structure optimization (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazol compounds is characterized by intramolecular and intermolecular hydrogen bonding, stabilizing their structure. These compounds typically crystallize in the monoclinic system. The geometric parameters obtained from DFT studies correlate well with single-crystal X-ray data, indicating stable molecular structures due to negative HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which suggest a stable electronic structure conducive to π⋯π transitions (Dani et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving thiadiazol compounds can include Groebke–Blackburn type multi-component reactions (MCR), where poorly reactive thiadiazol-amines are converted into imidazo[2,1-b][1,3,4]thiadiazoles using trimethylsilyl chloride (TMSCl) as a promoter, demonstrating the versatility and reactivity of these compounds under specific conditions (Krasavin et al., 2008).
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS2/c17-15-19-20-16(25-15)24-10-13(23)21-6-3-12(4-7-21)14-18-5-8-22(14)9-11-1-2-11/h5,8,11-12H,1-4,6-7,9-10H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLVDZGUXCOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)CSC4=NN=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-8-[(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5644445.png)
![5-[3-(1H-pyrazol-4-yl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644446.png)

![3,3'-[(2,5-dimethyl-1,4-phenylene)bis(methylenethio)]bis-4H-1,2,4-triazole](/img/structure/B5644462.png)
![1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B5644485.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-2-carboxamide](/img/structure/B5644489.png)
![2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5644495.png)
![2-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5644503.png)
![{[3-(2-thienylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5644516.png)
![N-cyclopentyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5644531.png)
![isobutyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B5644543.png)
![1-(3-methylbutyl)-3-(2-pyrimidinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5644546.png)
![2-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5644548.png)